molecular formula C22H34N4O B1662149 1-Naphthylacetylspermine CAS No. 122306-11-0

1-Naphthylacetylspermine

Cat. No. B1662149
M. Wt: 370.5 g/mol
InChI Key: ZUINPPQIQARTKX-UHFFFAOYSA-N
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Description

1-Naphthylacetylspermine is a potent Spermidine uptake inhibitor . It is a member of naphthalenes .


Synthesis Analysis

The systematic name for 1-Naphthylacetylspermine is N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(1-naphthyl)acetamide . The molecular formula is C22H34N4O . The average mass is 370.532 Da and the monoisotopic mass is 370.273254 Da .


Molecular Structure Analysis

The molecular structure of 1-Naphthylacetylspermine can be represented by the SMILES string: c1ccc2c(c1)cccc2CC(=O)NCCCNCCCCNCCCN .


Physical And Chemical Properties Analysis

The density of 1-Naphthylacetylspermine is approximately 1.1 g/cm3 . The boiling point is around 608.9°C at 760 mmHg .

Scientific Research Applications

Anticonvulsant Effects

1-Naphthylacetylspermine has been identified as a potent and long-lasting anticonvulsant, particularly effective against amygdaloid kindled seizures in rats. This compound, an analogue of Joro spider toxin, was found to significantly improve kindled seizures and reduce afterdischarge duration, with its effects lasting for several days. This indicates its potential role in managing seizures and epilepsy-related disorders (Takazawa et al., 1996).

Analytical Applications in Electrochemistry

1-Naphthylacetylspermine has been used in electroanalytical studies. A study described the modification of a glassy carbon electrode with a film of 1-naphthylamine for the selective determination of dopamine, showcasing the compound's utility in electroanalytical applications (D’Eramo et al., 2006).

Bacterial Outer Membrane Permeabilization

The compound has been studied for its ability to increase the permeability of the outer membrane of Escherichia coli. This property enhances the action of certain antibiotics, suggesting its potential use in developing new antibacterial strategies (Yasuda et al., 2004).

Photophysical Properties for Cellular Imaging

1-Naphthylacetylspermine derivatives, particularly 1,8-naphthalimides, have been explored as DNA targeting agents, anticancer agents, and cellular imaging agents due to their rich photophysical properties. Their ability to bind to biomolecules and their use in monitoring cellular uptake and location make them valuable in biomedical imaging and cancer research (Banerjee et al., 2013).

Biomarker Detection in Health Monitoring

The compound has been used in the development of sensors for detecting biomarkers. For instance, its derivatives have been utilized in creating luminescent probes for detecting 1-naphthol, a biomarker of carbaryl exposure, in human urine. This application is significant for environmental health monitoring and personalized health assessments (Qin & Yan, 2018).

Broad Spectrum of Biological Activities

1,8-Naphthyridine derivatives, a group to which 1-naphthylacetylspermine is related, have been noted for a wide range of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others. Their versatility in various therapeutic and medicinal applications highlights the importance of this class of compounds in pharmaceutical research (Madaan et al., 2015)

Safety And Hazards

As per the safety data sheet, 1-Naphthylacetylspermine is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

1-Naphthylacetylspermine has been used for the inhibition of calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) . It has also been used to study the involvement of AMPAR in biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 . This suggests potential future directions in the study of neurological disorders and treatments.

Relevant Papers One relevant paper discusses the presence of Calcium-Permeable AMPA Receptors in Nucleus Accumbens Synapses after prolonged withdrawal from Cocaine Self-Administration . The paper suggests that 1-Naphthylacetylspermine could have potential applications in the study of addiction and withdrawal.

properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUINPPQIQARTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153568
Record name 1-Naphthylacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthylacetylspermine

CAS RN

122306-11-0
Record name N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122306-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthylacetylspermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthylacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
T ToKi, T NAKAJIMA - Medical Entomology and Zoology, 1992 - jstage.jst.go.jp
The toxieity of a glutamateblocker, 1-naphthylacetyl spermine, was studied on arthropods in the genera: Insecta, Crustacea, Dip] opodaand Chilo-poda. 1-Naphthylacetyl spermine …
Number of citations: 1 www.jstage.jst.go.jp
T Katsu, H Nakagawa, K Yasuda - Antimicrobial agents and …, 2002 - Am Soc Microbiol
… Thus, 1-naphthylacetylspermine and methoctramine are effective in disrupting the … and 1-naphthylacetylspermine evoked the uptake. Notably, 1-naphthylacetylspermine caused efficient …
Number of citations: 55 journals.asm.org
JE McCutcheon, X Wang, KY Tseng… - Journal of …, 2011 - Soc Neuroscience
… AMPAR EPSCs in core and shell did not show inward rectification and were insensitive to 1-naphthylacetylspermine (a selective antagonist of CP-AMPARs). Locomotor sensitization …
Number of citations: 184 www.jneurosci.org
P Wei, K Zhu, J Cao, X Lin, X Shen… - Journal of agricultural …, 2021 - ACS Publications
… Polyphenol treatments suppressed the formation of biogenic amines (lower levels of spermidine and 1-naphthylacetylspermine) and reduced fillet quality deterioration. It provided …
Number of citations: 12 pubs.acs.org
K Umeda, M Miyara, K Ishida, S Sanoh, S Ohta… - Archives of …, 2018 - Springer
… of control neurons, significantly decreased the viability of 10 µM carbofuran-treated neurons, and this effect was abolished by pre-treatment with 300 µM 1-naphthylacetylspermine, an …
Number of citations: 5 link.springer.com
I Ninan - Journal of neurochemistry, 2011 - Wiley Online Library
… For studying the effect of calcium-permeable AMPA receptors and NMDA receptors on synaptic plasticity, 1-naphthylacetylspermine (NASPM; Sigma-Aldrich), and 2-amino-5-…
Number of citations: 118 onlinelibrary.wiley.com
Y Nakatsu, Y Kotake, T Takishita, S Ohta - Toxicology and applied …, 2009 - Elsevier
… Glutamine and 1-naphthylacetylspermine (NAS) were purchased from Sigma (St. Louis, MO)… by an antagonist of GluR2-lacking AMPA receptor, 1-naphthylacetylspermine (NAS) (Fig. 7B)…
Number of citations: 35 www.sciencedirect.com
金井裕彦 - 1993 - shiga-med.repo.nii.ac.jp
… JSTXの誘導体は東京 大学薬学部の中嶋輝窮教授より分与された1-naphthylacetylspermine(1pNA-SPm)を用 いた.薬物は生食加リソ酸緩衝液(PBS)に溶解して投与した. 実験ではPBSまたは1-…
Number of citations: 4 shiga-med.repo.nii.ac.jp
A Kurumaji, M Ishimaru, M Toru - Journal of neurochemistry, 1992 - Wiley Online Library
… However, 1 -naphthylacetylspermine, a potent synthetic analogue of Joro spider toxin, blocking excitatory postsynaptic potentials to L-glutamate in crustacean neuromuscular synapses (…
Number of citations: 48 onlinelibrary.wiley.com
C Sugiyama, Y Kotake, M Yamaguchi, K Umeda… - Toxicology Reports, 2015 - Elsevier
… Allethrin, arabinosylcytosine, anti-β-actin antibody (AC-15) and 1-naphthylacetylspermine (NAS) were purchased from Sigma–Aldrich (St. Louis, MO, USA). Pentobarbital was …
Number of citations: 8 www.sciencedirect.com

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